(6,7-dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl)(1H-indol-3-yl)methanone
CAS No.:
Cat. No.: VC16331561
Molecular Formula: C20H20N2O3
Molecular Weight: 336.4 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C20H20N2O3 |
|---|---|
| Molecular Weight | 336.4 g/mol |
| IUPAC Name | (6,7-dimethoxy-3,4-dihydro-1H-isoquinolin-2-yl)-(1H-indol-3-yl)methanone |
| Standard InChI | InChI=1S/C20H20N2O3/c1-24-18-9-13-7-8-22(12-14(13)10-19(18)25-2)20(23)16-11-21-17-6-4-3-5-15(16)17/h3-6,9-11,21H,7-8,12H2,1-2H3 |
| Standard InChI Key | LEBYTOIKETWQGC-UHFFFAOYSA-N |
| Canonical SMILES | COC1=C(C=C2CN(CCC2=C1)C(=O)C3=CNC4=CC=CC=C43)OC |
Introduction
Synthesis
The synthesis of this compound typically involves multi-step reactions that integrate the isoquinoline and indole moieties. General steps include:
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Preparation of Isoquinoline Derivatives:
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Starting with precursors like 6,7-dimethoxyisoquinoline.
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Reduction or functionalization to introduce the dihydroisoquinoline framework.
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Indole Functionalization:
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Synthesis of indole derivatives through Fischer indole synthesis or other methods.
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Protection and activation of functional groups to enable coupling.
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Coupling Reaction:
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Use of reagents like acyl chlorides or anhydrides to form the methanone bridge between isoquinoline and indole moieties.
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Purification and Characterization:
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Techniques such as recrystallization, column chromatography, NMR spectroscopy, and mass spectrometry are used for verification.
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Pharmacological Potential
The compound's hybrid structure suggests potential applications in drug discovery due to:
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Isoquinoline Derivatives: Known for activity against neurodegenerative diseases (e.g., Parkinson's disease) and as dopamine receptor modulators .
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Indole Derivatives: Widely studied for anticancer, antibacterial, and anti-inflammatory properties .
Preliminary Studies
Research on related compounds has shown:
Drug Development
The combination of isoquinoline and indole scaffolds makes this compound a candidate for:
Synthetic Intermediates
The compound could serve as a precursor for designing analogs with enhanced activity or specificity.
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